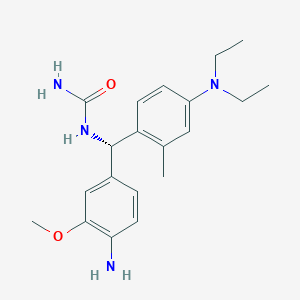
Urea, ((4-amino-3-methoxyphenyl)(4-(diethylamino)-2-methylphenyl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, ((4-amino-3-methoxyphenyl)(4-(diethylamino)-2-methylphenyl)methyl)- is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a urea backbone substituted with 4-amino-3-methoxyphenyl and 4-(diethylamino)-2-methylphenyl groups, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, ((4-amino-3-methoxyphenyl)(4-(diethylamino)-2-methylphenyl)methyl)- typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-3-methoxybenzaldehyde with 4-(diethylamino)-2-methylbenzylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
化学反応の分析
Types of Reactions
Urea, ((4-amino-3-methoxyphenyl)(4-(diethylamino)-2-methylphenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
科学的研究の応用
Urea, ((4-amino-3-methoxyphenyl)(4-(diethylamino)-2-methylphenyl)methyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its anticancer and antioxidant properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of Urea, ((4-amino-3-methoxyphenyl)(4-(diethylamino)-2-methylphenyl)methyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation .
類似化合物との比較
Similar Compounds
Urea, ((4-amino-3-methoxyphenyl)(4-(diethylamino)-2-methylphenyl)methyl)-: shares similarities with other substituted ureas and phenyl derivatives.
Apocynin: Another compound with a methoxyphenyl group, known for its antioxidant properties.
Uniqueness
What sets Urea, ((4-amino-3-methoxyphenyl)(4-(diethylamino)-2-methylphenyl)methyl)- apart is its dual substitution pattern, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.
生物活性
Urea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Urea, ((4-amino-3-methoxyphenyl)(4-(diethylamino)-2-methylphenyl)methyl)- , identified by the CAS number 41554-11-4, exhibits potential therapeutic properties. This article explores its biological activity, emphasizing its mechanisms of action, structure-activity relationships, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is C20H28N4O2, with a molecular weight of 356.5 g/mol. The structural representation includes two aromatic rings connected by a urea moiety, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H28N4O2 |
| Molecular Weight | 356.5 g/mol |
| CAS Number | 41554-11-4 |
| SMILES | CCN(CC)C1=CC(=C(C=C1)C@HNC(=O)N)C |
Mechanisms of Biological Activity
The biological activity of urea derivatives is primarily attributed to their ability to form hydrogen bonds with target proteins. This capability enhances their interaction with various biological receptors and enzymes, leading to potent pharmacological effects.
- Antiviral Activity : Urea derivatives have been reported as effective inhibitors of HIV protease, a critical enzyme in the HIV life cycle. The urea moiety mimics water molecules that stabilize the enzyme's active site, enhancing binding affinity and specificity .
- Antitumor Properties : Certain urea compounds have shown promise in inhibiting tumor growth by targeting specific kinases involved in cancer progression. For instance, the urea functionality is integral in the binding of inhibitors like sorafenib and lenvatinib to vascular endothelial growth factor receptors (VEGFR), which are pivotal in tumor angiogenesis .
- Antiparasitic Activity : Research has indicated that some urea derivatives exhibit significant antitrypanosomal activity, suggesting potential applications in treating diseases like Chagas disease .
Case Studies and Research Findings
A review of literature reveals several studies highlighting the efficacy of urea derivatives:
- HIV Protease Inhibition : A study demonstrated that a series of cyclic urea compounds exhibited strong inhibitory effects against HIV protease, with IC50 values in the nanomolar range. The structural modifications enhanced their potency and selectivity against resistant strains .
- Cancer Therapeutics : In another investigation, a novel urea-based compound was synthesized and tested against various cancer cell lines. The results indicated significant cytotoxicity, with mechanisms involving apoptosis induction and cell cycle arrest .
- Antiparasitic Activity : A derivative was optimized for increased bioavailability and efficacy against Trypanosoma brucei, showing improved survival rates in infected models compared to standard treatments .
特性
CAS番号 |
41554-11-4 |
|---|---|
分子式 |
C20H28N4O2 |
分子量 |
356.5 g/mol |
IUPAC名 |
[(S)-(4-amino-3-methoxyphenyl)-[4-(diethylamino)-2-methylphenyl]methyl]urea |
InChI |
InChI=1S/C20H28N4O2/c1-5-24(6-2)15-8-9-16(13(3)11-15)19(23-20(22)25)14-7-10-17(21)18(12-14)26-4/h7-12,19H,5-6,21H2,1-4H3,(H3,22,23,25)/t19-/m0/s1 |
InChIキー |
SSDSCKHAKSKJAC-IBGZPJMESA-N |
異性体SMILES |
CCN(CC)C1=CC(=C(C=C1)[C@H](C2=CC(=C(C=C2)N)OC)NC(=O)N)C |
正規SMILES |
CCN(CC)C1=CC(=C(C=C1)C(C2=CC(=C(C=C2)N)OC)NC(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















